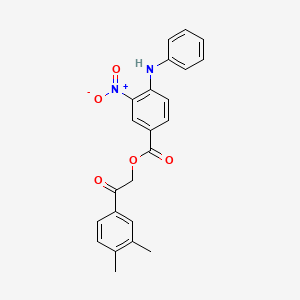![molecular formula C21H23ClN4O4S B3935888 N-{[4-(4-chloro-2-nitrophenyl)-1-piperazinyl]carbonothioyl}-3-propoxybenzamide](/img/structure/B3935888.png)
N-{[4-(4-chloro-2-nitrophenyl)-1-piperazinyl]carbonothioyl}-3-propoxybenzamide
Vue d'ensemble
Description
N-{[4-(4-chloro-2-nitrophenyl)-1-piperazinyl]carbonothioyl}-3-propoxybenzamide, also known as NPC1161B, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
N-{[4-(4-chloro-2-nitrophenyl)-1-piperazinyl]carbonothioyl}-3-propoxybenzamide exerts its therapeutic effects through its ability to bind to specific molecular targets in cells. The exact mechanism of action of N-{[4-(4-chloro-2-nitrophenyl)-1-piperazinyl]carbonothioyl}-3-propoxybenzamide is still being studied, but it is thought to involve the modulation of various signaling pathways involved in cell growth, inflammation, and neurotransmitter release.
Biochemical and Physiological Effects
N-{[4-(4-chloro-2-nitrophenyl)-1-piperazinyl]carbonothioyl}-3-propoxybenzamide has been shown to have various biochemical and physiological effects in cells and animal models. In cancer research, N-{[4-(4-chloro-2-nitrophenyl)-1-piperazinyl]carbonothioyl}-3-propoxybenzamide has been found to inhibit cell proliferation and induce apoptosis in tumor cells. In inflammation research, N-{[4-(4-chloro-2-nitrophenyl)-1-piperazinyl]carbonothioyl}-3-propoxybenzamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of immune cells. In neurological disorder research, N-{[4-(4-chloro-2-nitrophenyl)-1-piperazinyl]carbonothioyl}-3-propoxybenzamide has been found to improve cognitive function and reduce the symptoms of certain neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-{[4-(4-chloro-2-nitrophenyl)-1-piperazinyl]carbonothioyl}-3-propoxybenzamide in lab experiments is its specificity for certain molecular targets, which allows for more precise manipulation of cellular pathways. However, one limitation of using N-{[4-(4-chloro-2-nitrophenyl)-1-piperazinyl]carbonothioyl}-3-propoxybenzamide is its potential toxicity and side effects, which must be carefully monitored in animal models and clinical trials.
Orientations Futures
There are several future directions for research on N-{[4-(4-chloro-2-nitrophenyl)-1-piperazinyl]carbonothioyl}-3-propoxybenzamide. One area of interest is its potential use in combination with other therapeutic agents to enhance its efficacy in cancer and inflammation research. Another area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to better understand the mechanism of action of N-{[4-(4-chloro-2-nitrophenyl)-1-piperazinyl]carbonothioyl}-3-propoxybenzamide and to identify potential biomarkers for patient selection in clinical trials.
Applications De Recherche Scientifique
N-{[4-(4-chloro-2-nitrophenyl)-1-piperazinyl]carbonothioyl}-3-propoxybenzamide has been studied for its potential use as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-{[4-(4-chloro-2-nitrophenyl)-1-piperazinyl]carbonothioyl}-3-propoxybenzamide has been shown to inhibit the growth of tumor cells by targeting specific molecular pathways involved in cancer progression. In inflammation research, N-{[4-(4-chloro-2-nitrophenyl)-1-piperazinyl]carbonothioyl}-3-propoxybenzamide has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, N-{[4-(4-chloro-2-nitrophenyl)-1-piperazinyl]carbonothioyl}-3-propoxybenzamide has been studied for its potential to modulate neurotransmitter release and improve cognitive function.
Propriétés
IUPAC Name |
N-[4-(4-chloro-2-nitrophenyl)piperazine-1-carbothioyl]-3-propoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O4S/c1-2-12-30-17-5-3-4-15(13-17)20(27)23-21(31)25-10-8-24(9-11-25)18-7-6-16(22)14-19(18)26(28)29/h3-7,13-14H,2,8-12H2,1H3,(H,23,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTHMTBDWGZLID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC(=S)N2CCN(CC2)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]carbonothioyl}-3-propoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-N,N-diethyl-2-fluoro-4-nitroaniline](/img/structure/B3935812.png)

![1-[3-(3,4-dimethylphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B3935823.png)
![1-{2-[4-(2-methoxy-4-methylphenoxy)butoxy]phenyl}ethanone](/img/structure/B3935830.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide](/img/structure/B3935834.png)
![4-{[N-(2,4-dimethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B3935845.png)
![1-bromo-2-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B3935847.png)
![N-bicyclo[2.2.1]hept-2-yl-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B3935849.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-[(4-bromophenyl)amino]-5-oxopentanoate](/img/structure/B3935857.png)

![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(5-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3935883.png)
![4-{[(5-nitro-2-thienyl)methylene]amino}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3935894.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)benzoate](/img/structure/B3935902.png)
![2-nitro-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B3935903.png)